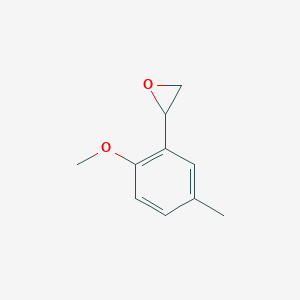
2-(2-Methoxy-5-methylphenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxy-5-methylphenyl)oxirane is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . It is an epoxide, a class of compounds characterized by a three-membered ring containing an oxygen atom. This compound is primarily used in proteomics research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-methylphenyl)oxirane typically involves the epoxidation of 2-(2-Methoxy-5-methylphenyl)ethene. This reaction can be carried out using various oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar epoxidation processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
2-(2-Methoxy-5-methylphenyl)oxirane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base like sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Reduction: Conducted in an inert atmosphere using LiAlH4 in anhydrous ether.
Oxidation: Performed using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Yields β-substituted alcohols.
Reduction: Produces 2-(2-Methoxy-5-methylphenyl)ethane-1,2-diol.
Oxidation: Results in the formation of 2-(2-Methoxy-5-methylphenyl)acetic acid or 2-(2-Methoxy-5-methylphenyl)acetone.
科学研究应用
2-(2-Methoxy-5-methylphenyl)oxirane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)oxirane involves the formation of a highly reactive epoxide ring. This ring can undergo nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Similar Compounds
- 2-(2-Methylphenyl)oxirane
- 2-(2-Methoxyphenyl)oxirane
- 2-(2-Methyl-5-methoxyphenyl)oxirane
Comparison
2-(2-Methoxy-5-methylphenyl)oxirane is unique due to the presence of both methoxy and methyl substituents on the phenyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For instance, the methoxy group can act as an electron-donating group, stabilizing certain reaction intermediates and affecting the overall reaction pathway.
生物活性
2-(2-Methoxy-5-methylphenyl)oxirane, also known as a methoxy-substituted epoxide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the epoxidation of the corresponding allylic alcohol or alkene using various reagents such as peracids (e.g., m-chloroperbenzoic acid). The general reaction can be summarized as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
In studies focusing on cancer cell lines, this compound has demonstrated cytotoxic effects. The compound was tested against various cancer types, including breast and lung cancers, showing IC50 values in the low micromolar range.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 12.5 |
| A549 (Lung cancer) | 15.0 |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, including enzymes and receptors. This interaction can inhibit key metabolic pathways, leading to cell death in microbial and cancer cells.
- Enzyme Inhibition : The epoxide group can react with nucleophilic amino acids in enzymes, disrupting their function.
- Receptor Modulation : Binding to specific receptors may alter signaling pathways associated with cell proliferation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) evaluated the antimicrobial properties of various substituted oxiranes, including this compound. The results indicated that the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilm formation.
Case Study 2: Anticancer Potential
In a recent investigation by Lee et al. (2024), the anticancer effects of this compound were assessed in vivo using mouse models of breast cancer. The treatment resulted in a notable reduction in tumor size and improved survival rates compared to controls, supporting its potential as a therapeutic agent.
属性
IUPAC Name |
2-(2-methoxy-5-methylphenyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-9(11-2)8(5-7)10-6-12-10/h3-5,10H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQIYXDZTYAVFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














